molecular formula C6H9NO B12816500 (1R,2R)-2-Hydroxycyclopentane-1-carbonitrile

(1R,2R)-2-Hydroxycyclopentane-1-carbonitrile

Cat. No.: B12816500
M. Wt: 111.14 g/mol
InChI Key: LXEPXMXJJFJNOU-PHDIDXHHSA-N
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Description

(1R,2R)-2-Hydroxycyclopentane-1-carbonitrile is a chiral organic compound with a cyclopentane ring structure It features a hydroxyl group (-OH) and a nitrile group (-CN) attached to the first and second carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Hydroxycyclopentane-1-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be achieved through the use of diazo compounds, ylides, or carbene intermediates . The reaction conditions often include the use of solvents such as methanol, ethanol, or 2-propanol, and the reactions are carried out at various temperatures to optimize yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as selective hydrolysis, Curtius rearrangement, and subsequent chemical transformations to achieve the desired product . The use of acid-binding agents and hydrophobic solvents can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Hydroxycyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted cyclopentane derivatives .

Scientific Research Applications

(1R,2R)-2-Hydroxycyclopentane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-Hydroxycyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-Diaminocyclohexane
  • (1R,2R)-Cyclohexane-1,2-diol
  • (1R,2R)-Cyclopentane-1,2-diol

Uniqueness

(1R,2R)-2-Hydroxycyclopentane-1-carbonitrile is unique due to its specific combination of functional groups and stereochemistry.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(1R,2R)-2-hydroxycyclopentane-1-carbonitrile

InChI

InChI=1S/C6H9NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-3H2/t5-,6-/m1/s1

InChI Key

LXEPXMXJJFJNOU-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)O)C#N

Canonical SMILES

C1CC(C(C1)O)C#N

Origin of Product

United States

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